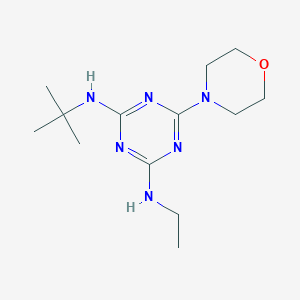![molecular formula C19H23N5O B5577654 N-cyclohexyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5577654.png)
N-cyclohexyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related imidazo[1,2-a]pyridine derivatives involves multi-step chemical reactions that provide good to high yields under specific conditions. For instance, N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives have been successfully synthesized from o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide in the presence of catalysts like N,N,N',N'-tetrabromobenzene-1,3-disulfonamide at room temperature under solvent-free conditions (Ghorbani-Vaghei & Amiri, 2014).
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives, including the compound , has been determined through various spectroscopic methods and crystallography. A detailed DFT study and X-ray diffraction analysis of a similar compound, 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, revealed the molecular structure, indicating the consistency between the optimized DFT molecular structure and the single crystal X-ray diffraction data (Qin et al., 2019).
Chemical Reactions and Properties
Imidazo[1,2-a]pyridines engage in various chemical reactions, reflecting their reactivity and functional versatility. For example, they participate in aqueous syntheses without deliberate addition of catalysts, highlighting their potential in organic synthesis. Notably, imidazo[1,2-a]pyridines have been utilized in the "water-mediated" hydroamination and silver-catalyzed aminooxygenation reactions, showcasing their reactivity and the diverse methodologies that can be applied to their functionalization (Mohan et al., 2013).
Applications De Recherche Scientifique
Synthesis of Derivatives and Catalysis
N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine Derivatives : Research demonstrates the synthesis of N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives in good to high yields. This process uses o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide, facilitated by N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts, under solvent-free conditions at room temperature (Ghorbani‐Vaghei & Amiri, 2014).
Drug Discovery and Modification Strategies
Reduction of Metabolism Mediated by Aldehyde Oxidase (AO) : In the realm of drug discovery, modifications to the imidazo[1,2-a]pyrimidine system have been explored to reduce rapid metabolism by aldehyde oxidase, a challenge for the pharmacological viability of certain compounds. Studies have shown that altering the heterocycle or blocking reactive sites are effective strategies for mitigating AO-mediated oxidation, which is pivotal for enhancing drug stability and efficacy (Linton et al., 2011).
Biological Activity Exploration
Antiulcer Agents : New derivatives of imidazo[1,2-a]pyridines have been synthesized for their potential as antisecretory and cytoprotective antiulcer agents. Although not all compounds displayed significant antisecretory activity, several demonstrated promising cytoprotective properties in experimental models, highlighting the therapeutic potential of imidazo[1,2-a]pyridine derivatives in treating ulcerative conditions (Starrett et al., 1989).
Methodological Advancements
"Water-Mediated" Hydroamination and Silver-Catalyzed Aminooxygenation : The synthesis of methylimidazo[1,2-a]pyridines has been achieved without any deliberate addition of catalysts, using water as a solvent. This method represents an environmentally friendly approach to generating these compounds, with the added benefit of utilizing silver-catalyzed intramolecular aminooxygenation to produce imidazo[1,2-a]pyridine-3-carbaldehydes under more conventional conditions (Mohan et al., 2013).
Propriétés
IUPAC Name |
N-cyclohexyl-N-[(1-methylpyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-22-12-15(11-21-22)13-24(17-5-3-2-4-6-17)19(25)16-7-8-18-20-9-10-23(18)14-16/h7-12,14,17H,2-6,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJZJMVDBJJKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C2CCCCC2)C(=O)C3=CN4C=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-fluorophenyl)-1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-piperidinol](/img/structure/B5577571.png)
![2-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5577574.png)
![6-{[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5577584.png)


![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5577613.png)



![N-{2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5577635.png)
![N-[(benzylamino)carbonyl]-4-chlorobenzamide](/img/structure/B5577645.png)
![N-methyl-4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5577647.png)
![2-[3-(methoxymethyl)-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5577662.png)
![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5577668.png)